molecular formula C13H21ClN2O B1443610 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride CAS No. 1361118-72-0

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

Cat. No. B1443610
M. Wt: 256.77 g/mol
InChI Key: VWJMWVSVKKIPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride (AMBP) is a synthetic compound used in scientific research. It is a piperidine derivative and an analog of the neurotransmitter serotonin. AMBP is an important tool for pharmacological and biochemical research, as it can be used to study the role of serotonin in various physiological processes. It is also used in drug discovery and development, as it can be used to study the effects of serotonin-modulating drugs.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures similar to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with a bulky moiety in the para position and an alkyl or phenyl group at the nitrogen atom of benzamide, have shown significant inhibition of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease (Sugimoto et al., 1990).

Synthesis and Structure-Activity Relationships

Further investigations into these piperidine derivatives have expanded on their structure-activity relationships (SAR), revealing that the introduction of a phenyl group on the nitrogen atom of the amide moieties results in enhanced anti-AChE activity. These compounds, including one with an IC50 of 1.2 nM, demonstrate a high degree of selectivity to AChE over BuChE (butyrylcholinesterase) (Sugimoto et al., 1992).

Antimicrobial Activity

The antimicrobial activity of derivatives such as 1,2,5-trimethylpiperidin-4-ols against various microorganisms has been studied, with some compounds showing a broad spectrum of antimicrobial activity, suggesting potential applications in combating microbial infections (Dyusebaeva et al., 2017).

Development of Synthetic Routes

Research has also focused on developing scalable, diastereoselective synthetic routes for trans-4-aminomethyl-piperidin-3-ol building blocks, which are closely related to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride. These routes are crucial for the large-scale production of such compounds for further research and potential therapeutic applications (Gijsen et al., 2008).

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMWVSVKKIPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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